molecular formula C7H13ClF3NO2 B2932594 Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride CAS No. 911634-66-7

Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride

Cat. No.: B2932594
CAS No.: 911634-66-7
M. Wt: 235.63
InChI Key: GKRPURFPTFWNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO2 and a molecular weight of 235.63 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable asset in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride typically involves the esterification of 5-amino-4-(trifluoromethyl)pentanoic acid with methanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride
  • Methyl 6-amino-5-(trifluoromethyl)hexanoate hydrochloride
  • Methyl 5-amino-4-(difluoromethyl)pentanoate hydrochloride

Uniqueness

Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride stands out due to its specific trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

methyl 4-(aminomethyl)-5,5,5-trifluoropentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2.ClH/c1-13-6(12)3-2-5(4-11)7(8,9)10;/h5H,2-4,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRPURFPTFWNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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